2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol is a chemical compound with the molecular formula C9H15NOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols.
Industrial Production Methods
The use of continuous flow reactors and other industrial-scale equipment would be necessary to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol
- 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol
- 1-Amino-2-methylpropan-2-ol
Uniqueness
2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-methyl-1-(thiophen-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,11)7-10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3 |
InChI Key |
OXKFPTJTYCQYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.